![molecular formula C21H20N2O B14549157 Diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- CAS No. 61747-13-5](/img/structure/B14549157.png)
Diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- is an organic compound that belongs to the class of diazenes. These compounds are characterized by the presence of a diazene group (N=N) bonded to aromatic rings. The compound’s structure includes two aromatic rings substituted with methyl and methoxy groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with phenol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazene bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and solvents can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of diazene compounds can result in the cleavage of the N=N bond, forming amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, influenced by the presence of methyl and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of diazene derivatives on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways.
Medicine
In medicine, diazene derivatives have potential applications in drug development. Their ability to undergo various chemical reactions makes them candidates for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, influencing cellular processes. The aromatic rings can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but with different substituents, leading to variations in reactivity and applications.
Azobenzene: A well-known diazene compound with applications in materials science and photochemistry.
Uniqueness
Diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of both methyl and methoxy groups can enhance its stability and reactivity compared to other diazene compounds.
Properties
CAS No. |
61747-13-5 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2-methylphenyl)-[4-[(4-methylphenyl)methoxy]phenyl]diazene |
InChI |
InChI=1S/C21H20N2O/c1-16-7-9-18(10-8-16)15-24-20-13-11-19(12-14-20)22-23-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3 |
InChI Key |
SJSNHHCZRVLHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


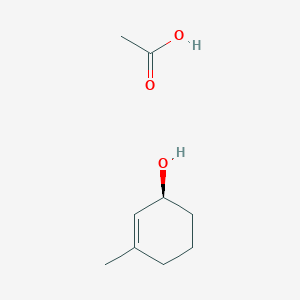
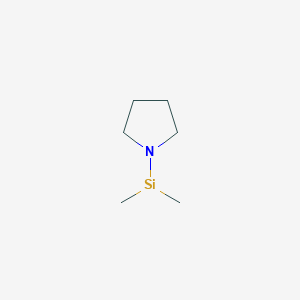
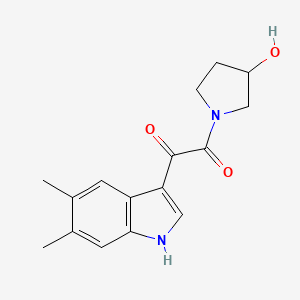
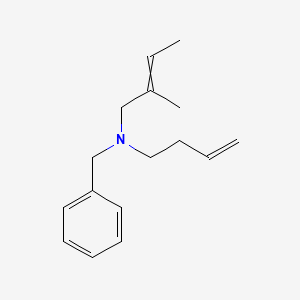

![S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549107.png)
![3-Phenyl-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophene](/img/structure/B14549109.png)
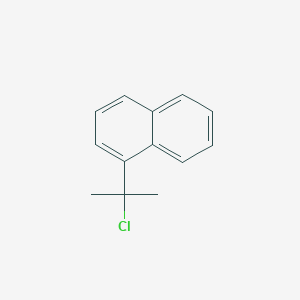
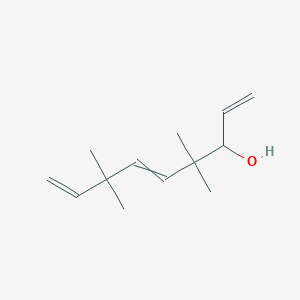
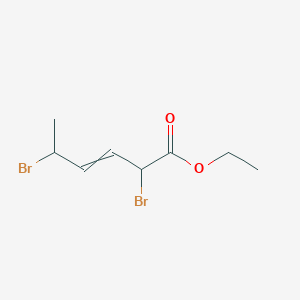
![2-Chlorobenzo[f][1,7]naphthyridine](/img/structure/B14549138.png)
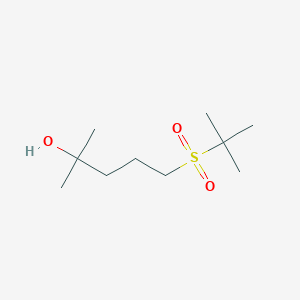
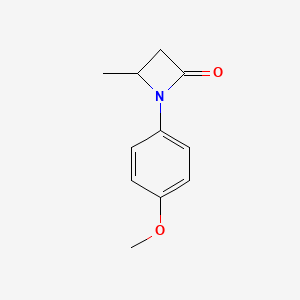
![2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14549150.png)
